Structural Differentiation from Closest In-Class Analogs: 7-Methyl vs. 5-Methyl vs. 7-Amino Substitutions
CAS 1428139-31-4 is distinguished from the closest commercially available in-class analogs by its specific substitution pattern: 7-methyl, 2-piperidin-1-yl, and 5(4H)-one. The regioisomer 5-methyl-2-piperidin-1-yl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one (CAS 128626-69-7) places the methyl group at the 5-position rather than the 7-position, which alters the electronic distribution on the pyrimidine ring and the spatial orientation of the methyl substituent relative to the bridgehead nitrogen. Similarly, the 7-amino analog (7-amino-s-triazolo[1,5-a]pyrimidin-5(4H)-one) replaces the 7-methyl with a hydrogen-bond-donating amino group, fundamentally changing both target binding potential and physicochemical properties. No head-to-head biological comparison data exist for these analogs against CAS 1428139-31-4.
| Evidence Dimension | Substitution pattern (chemical structure) |
|---|---|
| Target Compound Data | 7-methyl, 2-piperidin-1-yl, 5(4H)-one (CAS 1428139-31-4) |
| Comparator Or Baseline | 5-methyl, 2-piperidin-1-yl, 7(4H)-one (CAS 128626-69-7); 7-amino, 5(4H)-one (CAS not available for direct comparison) |
| Quantified Difference | No quantitative biological comparison data available; strictly structural differentiation |
| Conditions | Structural identity confirmed by CAS registry and molecular formula (C₁₁H₁₅N₅O, MW 233.27) |
Why This Matters
Regioisomeric substitution can produce dramatic differences in biological activity; procurement of the correct regioisomer is essential for target engagement fidelity.
